molecular formula C19H17N5 B1208887 6-Amino-2-methyl-8-phenyl-1,6,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile

6-Amino-2-methyl-8-phenyl-1,6,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile

Cat. No.: B1208887
M. Wt: 315.4 g/mol
InChI Key: PFPORCXOCGBIOO-UHFFFAOYSA-N
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Description

6-amino-2-methyl-8-phenyl-1,6,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile is an aralkylamine.

Scientific Research Applications

Efficient Synthesis and Characterization

The compound 6-Amino-2-methyl-8-phenyl-1,6,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile has been involved in studies focusing on its efficient synthesis under solvent-free conditions. A series of similar compounds were prepared in good yields using multicomponent reactions. These compounds, including the one , were characterized by various spectroscopic techniques such as infrared, 1H NMR, elemental analysis, and high-resolution mass spectrometry, underscoring the versatility and potential applications of these compounds in the field of synthetic organic chemistry (Rong et al., 2009).

Pharmacological Evaluation

In the realm of pharmacology, structure-activity relationship studies have been conducted on tetrahydroisoquinoline derivatives, including those related to the compound . These studies have identified crucial structural requirements for significant pharmacological actions, such as antidepressant effects. Although these evaluations primarily focused on the dopaminergic system, they provide valuable insights into the pharmacological potential of such compounds (Zára-Kaczián et al., 1986).

Heterocyclic Compound Synthesis

The compound is also pivotal in the synthesis of complex heterocyclic structures. For instance, its derivatives have been used to create tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety, demonstrating the compound's utility in expanding the chemical space of heterocyclic chemistry (Abdallah et al., 2009).

Novel Pyridine and Fused Pyridine Derivatives

The versatility of this compound extends to the synthesis of new pyridine derivatives, highlighting its role in the development of novel compounds with potential applications in various fields, including materials science and pharmaceuticals (Al-Issa, 2012).

Properties

Molecular Formula

C19H17N5

Molecular Weight

315.4 g/mol

IUPAC Name

6-amino-2-methyl-8-phenyl-1,6,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile

InChI

InChI=1S/C19H17N5/c1-24-8-7-14-15(9-20)18(23)19(11-21,12-22)17(16(14)10-24)13-5-3-2-4-6-13/h2-8,16-18H,10,23H2,1H3

InChI Key

PFPORCXOCGBIOO-UHFFFAOYSA-N

SMILES

CN1CC2C(C(C(C(=C2C=C1)C#N)N)(C#N)C#N)C3=CC=CC=C3

Canonical SMILES

CN1CC2C(C(C(C(=C2C=C1)C#N)N)(C#N)C#N)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-2-methyl-8-phenyl-1,6,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile
Reactant of Route 2
6-Amino-2-methyl-8-phenyl-1,6,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile
Reactant of Route 3
6-Amino-2-methyl-8-phenyl-1,6,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile
Reactant of Route 4
6-Amino-2-methyl-8-phenyl-1,6,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile
Reactant of Route 5
6-Amino-2-methyl-8-phenyl-1,6,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile
Reactant of Route 6
6-Amino-2-methyl-8-phenyl-1,6,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile

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